[4-(3-Methoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-methanone
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Overview
Description
4-(3-Methoxyphenyl)-1-piperazinyl-methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an isoxazolyl-methanone moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1-piperazinyl-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The final step involves the formation of the isoxazolyl-methanone moiety via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1-piperazinyl-methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Methoxyphenyl)-1-piperazinyl-methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its effects at the molecular level.
Medicine
In medicine, 4-(3-Methoxyphenyl)-1-piperazinyl-methanone is explored for its potential therapeutic applications. Research may include its efficacy in treating certain diseases or conditions, as well as its safety and pharmacokinetic properties.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1-piperazinyl-methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to receptors or enzymes, altering their activity and influencing cellular processes. Understanding these mechanisms is crucial for elucidating its potential therapeutic benefits and side effects.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C22H23N3O3/c1-16-20(21(23-28-16)17-7-4-3-5-8-17)22(26)25-13-11-24(12-14-25)18-9-6-10-19(15-18)27-2/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
SDLZESQINVUBME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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